molecular formula C16H34 B072749 2-Methylpentadecane CAS No. 1560-93-6

2-Methylpentadecane

Cat. No. B072749
CAS RN: 1560-93-6
M. Wt: 226.44 g/mol
InChI Key: BANXPJUEBPWEOT-UHFFFAOYSA-N
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Description

2-Methylpentadecane is an alkane with the formula C16H34 . It is also known as Pentadecane, 2-methyl- .


Molecular Structure Analysis

The molecular structure of 2-Methylpentadecane consists of 16 carbon atoms and 34 hydrogen atoms . The IUPAC Standard InChIKey is BANXPJUEBPWEOT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Methylpentadecane has a molecular weight of 226.4412 . More detailed physical and chemical properties such as boiling point, critical temperature, and density can be found in the NIST/TRC Web Thermo Tables .

Scientific Research Applications

  • Terahertz Spectroscopy of Branched Alkanes : 2-Methylpentadecane has been studied using terahertz reflection time-domain spectroscopy, revealing its temperature-dependent spectroscopic properties. It showed increased absorption coefficient indicating a larger induced dipole moment compared to its structural isomers, which is significant in the study of molecular properties and behaviors (Nickel & Mittleman, 2011).

  • Breath Analysis and Stress Response : In a study investigating changes in human breath profiles following a psychological stress intervention, 2-Methylpentadecane was identified as one of the compounds whose concentration increased in response to stress. This highlights its potential use in non-invasive diagnostic tools or in the study of stress biomarkers (Turner et al., 2013).

  • Pheromone Synthesis : 2-Methylpentadecane has been synthesized as a component of the sex pheromone of the tiger moth family and other species. Its synthesis is important for studies in entomology and chemical ecology (Singh et al., 1994; Singh et al., 2001).

  • Biodegradation Studies : This compound has been used as a model in biodegradation studies of hydrocarbon-type dielectric fluids, which are important for understanding environmental impacts and degradation processes of industrial chemicals (Baarschers & Li, 1983).

  • Role in Enzyme Mechanisms : Research on nonheme oxoiron(IV) complexes has involved 2-Methylpentadecane to study the hydroxylation of alkanes, contributing to our understanding of enzyme mechanisms and catalysis (Kaizer et al., 2004).

  • Pathogenesis of Arthritis : In a study on pristane-induced arthritis in mice, 2,6,10,14-tetramethylpentadecane (a related compound) was used to investigate the immunological involvement in the development of arthritis, providing insights into autoimmune diseases (Bedwell et al., 1987).

Safety And Hazards

For safety and hazards information, please refer to the Safety Data Sheets (SDS) provided by chemical suppliers or regulatory bodies .

properties

IUPAC Name

2-methylpentadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(2)3/h16H,4-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANXPJUEBPWEOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70166026
Record name 2-Methylpentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70166026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpentadecane

CAS RN

1560-93-6, 60908-77-2
Record name Pentadecane, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isohexadecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060908772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-METHYLPENTADECANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109495
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methylpentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70166026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name isohexadecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PENTADECANE, 2-METHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04R9AW5KWV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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